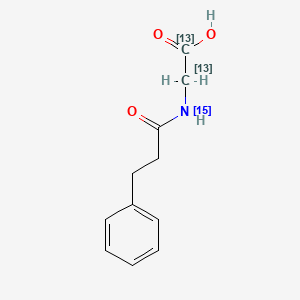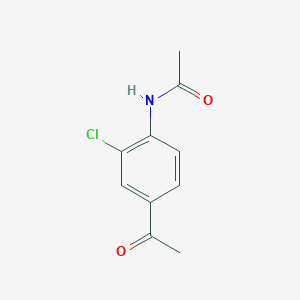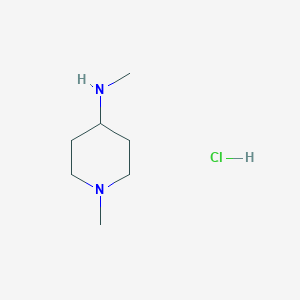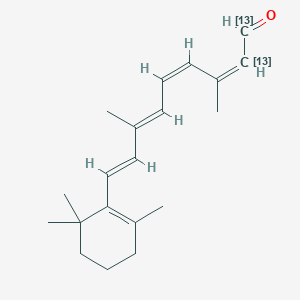
all-trans-Retinal-14,15-13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
all-trans-Retinal-14,15-13C2: is a labeled retinal compound, specifically a carotenoid component of the visual pigments. It is a derivative of vitamin A and plays a crucial role in the visual cycle. The compound is converted to retinoic acid by retinal dehydrogenase, which is essential for various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of all-trans-Retinal-14,15-13C2 typically involves the incorporation of carbon-13 isotopes at specific positions in the retinal molecule. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors and optimized reaction conditions to achieve high yields and purity. The process may include multiple steps of purification and characterization to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: all-trans-Retinal-14,15-13C2 undergoes various types of chemical reactions, including:
Oxidation: Conversion to retinoic acid by retinal dehydrogenase.
Reduction: Reduction to retinol or other reduced forms.
Substitution: Reactions involving the substitution of functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Retinoic acid.
Reduction: Retinol and other reduced forms.
Substitution: Various substituted retinal derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: all-trans-Retinal-14,15-13C2 is used as a stable isotope-labeled compound in various chemical studies to investigate reaction mechanisms and pathways .
Biology: In biological research, it is used to study the visual cycle and the role of retinal in vision. It helps in understanding the molecular mechanisms of vision and the function of visual pigments .
Medicine: The compound is used in medical research to study the effects of retinoids on various biological processes, including cell differentiation, growth, and development .
Industry: In the pharmaceutical industry, this compound is used as a reference standard for quality control and analytical testing of retinoid-based drugs .
Wirkmechanismus
all-trans-Retinal-14,15-13C2 exerts its effects by being converted to retinoic acid by retinal dehydrogenaseThese receptors modulate the transcription of genes involved in various biological processes, including cell differentiation, growth, and development .
Vergleich Mit ähnlichen Verbindungen
all-trans-Retinal: The non-labeled form of the compound.
13-cis-Retinal: An isomer of retinal with a different configuration.
11-cis-Retinal: Another isomer involved in the visual cycle.
Uniqueness: all-trans-Retinal-14,15-13C2 is unique due to the incorporation of carbon-13 isotopes, which makes it valuable for isotopic labeling studies. This allows researchers to track the compound in various biological and chemical processes, providing insights into reaction mechanisms and pathways that are not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
C20H28O |
|---|---|
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
(2Z,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)(1,2-13C2)nona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6-,12-11+,16-8+,17-13-/i13+1,15+1 |
InChI-Schlüssel |
NCYCYZXNIZJOKI-IYFNPHNASA-N |
Isomerische SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=[13CH]/[13CH]=O)\C)/C |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-phenyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide](/img/structure/B13844194.png)

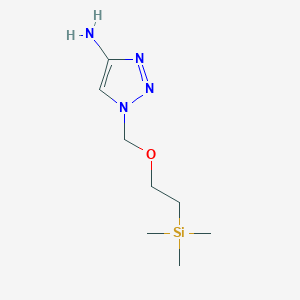
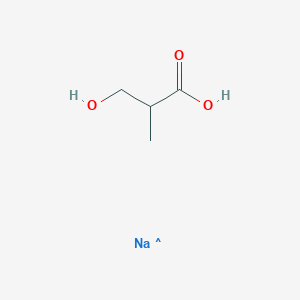
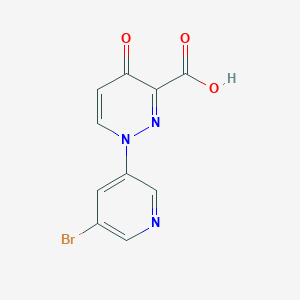

![4-(4-chloro-6-ethenyl-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13844221.png)
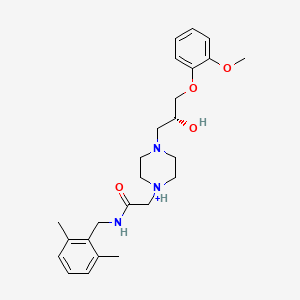
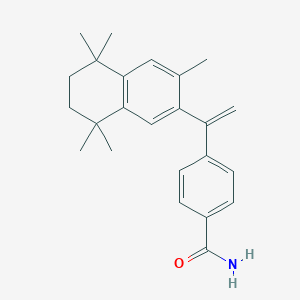
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]pentanamide](/img/structure/B13844240.png)
